![molecular formula C22H27N3O3S B2603988 N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 1252839-88-5](/img/structure/B2603988.png)
N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide
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Description
N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H27N3O3S and its molecular weight is 413.54. The purity is usually 95%.
BenchChem offers high-quality N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Agents
A study by (Gangjee et al., 2009) focused on the design, synthesis, and X-ray crystal structure of thieno[2,3-d]pyrimidines as potential antitumor agents. These compounds, including variants of the specified chemical, were found to be dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing potent antitumor activity against tumor cells in culture.
Analgesic and Anti-Inflammatory Activities
A study conducted by (Cannito et al., 1990) investigated the analgesic and anti-inflammatory activities of thieno[2,3-d]pyrimidin-4-one 2-thiones derivatives. They found that some compounds in this class demonstrated activities comparable to acetylsalicylic acid.
Anticancer Drug Synthesis
In a study by (Sharma et al., 2018), the synthesis and molecular docking analysis of an anticancer drug related to N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide were discussed. This compound showed potential in targeting the VEGFr receptor, indicating its usefulness in cancer treatment.
Anti-Inflammatory and Analgesic Evaluation
Another study by (Sondhi et al., 2009) synthesized various pyrimidine derivatives and evaluated them for anti-inflammatory and analgesic activities. Some of these derivatives showed significant activity, demonstrating the potential of this chemical class in pain and inflammation management.
Antimicrobial Agents
Research by (Hossan et al., 2012) on pyridines, pyrimidinones, oxazinones, and their derivatives synthesized from citrazinic acid as antimicrobial agents included compounds structurally related to the specified chemical. These compounds showed good antibacterial and antifungal activities.
Antiallergic Agents
In the study by (Menciu et al., 1999), N-(pyridin-4-yl)-(indol-3-yl)alkylamides were synthesized in the search for novel antiallergic compounds. This research indicates the exploration of similar chemical structures for their potential in treating allergies.
properties
IUPAC Name |
N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-5-23(17-8-6-7-16(4)13-17)19(26)14-25-18-10-12-29-20(18)21(27)24(22(25)28)11-9-15(2)3/h6-8,10,12-13,15,18,20H,5,9,11,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJQOBRMWKDJMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
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